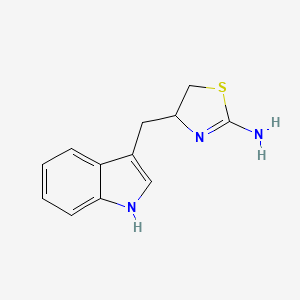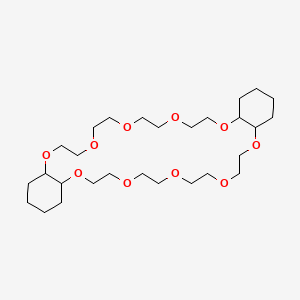
3,3-Bis(4-methoxyphenyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(4-methoxyphenyl)butan-2-one is an organic compound with the molecular formula C18H20O3 It is a derivative of butanone, featuring two methoxyphenyl groups attached to the central carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3,3-Bis(4-methoxyphenyl)butan-2-one involves the Friedel-Crafts alkylation of anisole with 4-hydroxybutan-2-one or methyl vinyl ketone using Lewis or Brønsted acid catalysts . This method, however, can produce several side products due to transalkylation, isomerization, polyalkylation, and polymerization reactions.
Another efficient synthetic route involves the one-pot tandem synthesis from 4-methoxybenzyl alcohol and acetone using a multifunctional supported AuPd nanoalloy catalyst . This process includes dehydrogenation, aldol condensation, and hydrogenation steps, making it a more streamlined and efficient method.
Industrial Production Methods
Industrial production of this compound typically employs the Friedel-Crafts alkylation method due to its scalability. the one-pot tandem synthesis method is gaining attention for its efficiency and reduced waste production.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(4-methoxyphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in halogenated or nitrated aromatic compounds.
Scientific Research Applications
3,3-Bis(4-methoxyphenyl)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other consumer products.
Mechanism of Action
The mechanism of action of 3,3-Bis(4-methoxyphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Hydroxy-3-methoxyphenyl)butan-2-one: Known for its use in fragrances and flavors.
4-(4-Methoxyphenyl)butan-2-one: Another compound with similar structural features and applications.
Uniqueness
3,3-Bis(4-methoxyphenyl)butan-2-one is unique due to its dual methoxyphenyl groups, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
22927-05-5 |
|---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
3,3-bis(4-methoxyphenyl)butan-2-one |
InChI |
InChI=1S/C18H20O3/c1-13(19)18(2,14-5-9-16(20-3)10-6-14)15-7-11-17(21-4)12-8-15/h5-12H,1-4H3 |
InChI Key |
FPKVRENXFSRMAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


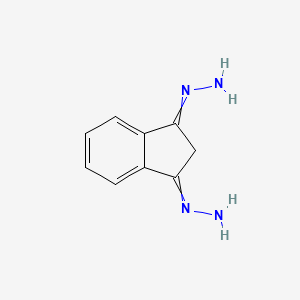
![Propanenitrile, 3-[(1,1-dimethyl-4-penten-2-ynyl)oxy]-](/img/structure/B14703300.png)
![5,11-Dimethyl[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14703301.png)


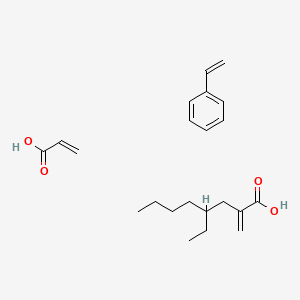



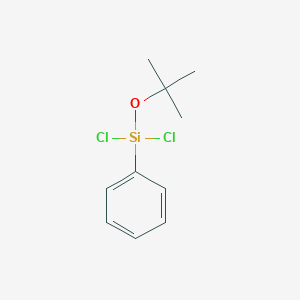
![1-[(2-{[2-(Dodecylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]dodecane](/img/structure/B14703335.png)
